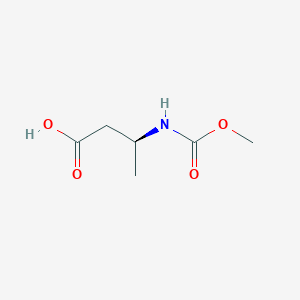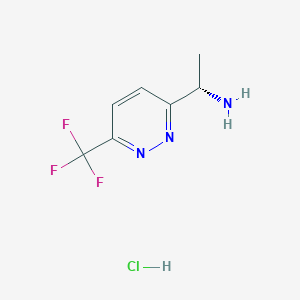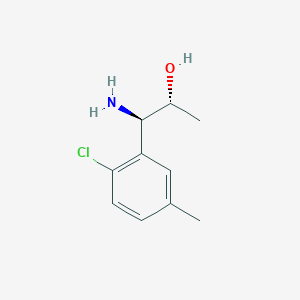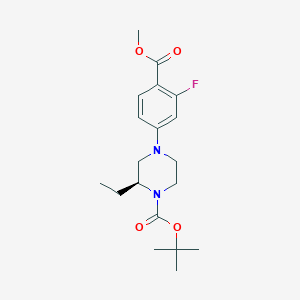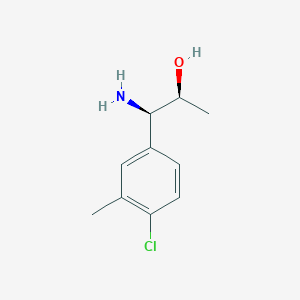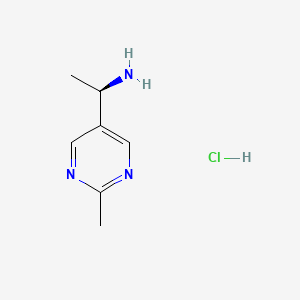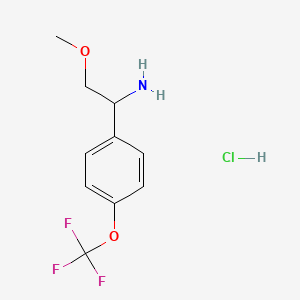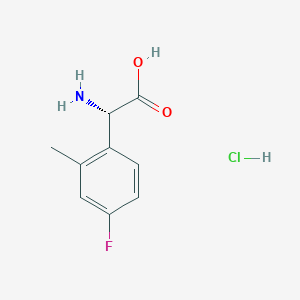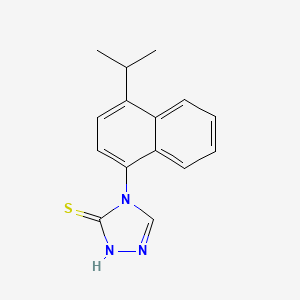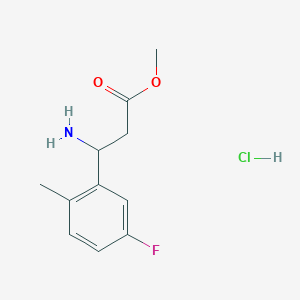
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Applications De Recherche Scientifique
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders. The compound’s unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Mécanisme D'action
The mechanism of action of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels in the brain, which is particularly relevant in the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride can be compared to similar compounds such as:
Methyl 3-amino-3-(2-fluoro-4-methylphenyl)propanoate: This compound has a similar structure but differs in the position of the fluorine and methyl groups, which can affect its chemical and biological properties.
Methyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate: Another structurally similar compound with variations in the position of substituents, leading to different reactivity and applications.
The uniqueness of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development .
Propriétés
Numéro CAS |
2250242-08-9 |
|---|---|
Formule moléculaire |
C11H15ClFNO2 |
Poids moléculaire |
247.69 g/mol |
Nom IUPAC |
methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H |
Clé InChI |
YCCYGTNLGFSVNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



